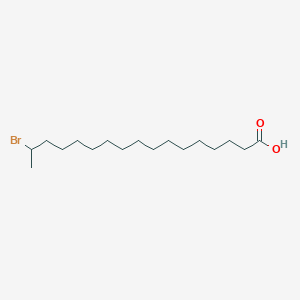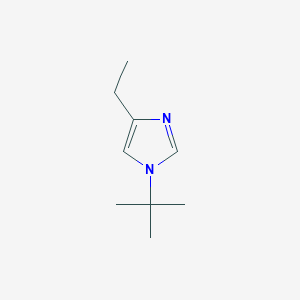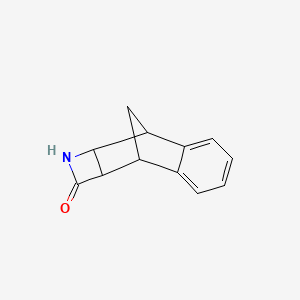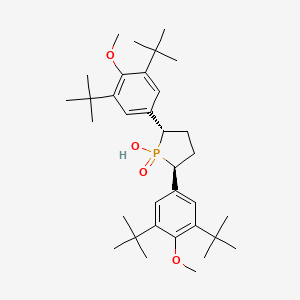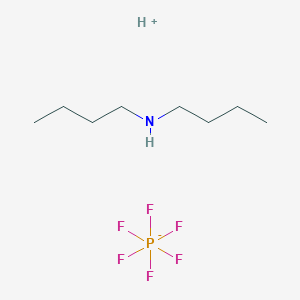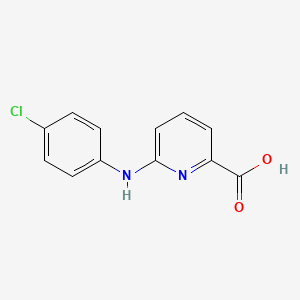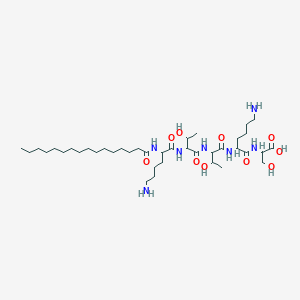
Palmitoyl pentapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoyl Pentapeptide-4 is a synthetic peptide composed of five amino acids linked together with a palmitic acid molecule. It is widely used in skincare products due to its ability to stimulate collagen production and improve skin elasticity. This compound is known for its anti-aging properties and is often included in formulations aimed at reducing the appearance of fine lines and wrinkles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palmitoyl Pentapeptide-4 is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide.
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
Industrial Production Methods
In industrial settings, the production of this compound-4 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is subjected to rigorous quality control measures to ensure purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Palmitoyl Pentapeptide-4 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those containing sulfur, such as cysteine.
Reduction: Reduction reactions can reverse oxidation, restoring the original state of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid sequences or oxidation states. These modifications can impact the peptide’s biological activity and stability .
Aplicaciones Científicas De Investigación
Palmitoyl Pentapeptide-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and extracellular matrix regulation.
Medicine: Explored for its potential in wound healing and tissue regeneration due to its collagen-stimulating properties.
Mecanismo De Acción
Palmitoyl Pentapeptide-4 exerts its effects by stimulating the production of collagen and other extracellular matrix components. It acts as a signal molecule, binding to specific receptors on skin cells and activating genes involved in collagen synthesis. This leads to increased collagen production, improved skin elasticity, and reduced appearance of wrinkles .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl Tripeptide-1: Another peptide that stimulates collagen production but has a shorter amino acid sequence.
Copper Tripeptide: Known for its wound healing and anti-inflammatory properties.
Carnosine: A dipeptide with antioxidant properties used in anti-aging formulations.
Uniqueness
Palmitoyl Pentapeptide-4 is unique due to its specific amino acid sequence and the presence of palmitic acid, which enhances its ability to penetrate the skin and exert its effects. Its well-documented efficacy in stimulating collagen production and improving skin texture makes it a popular choice in anti-aging skincare products .
Propiedades
IUPAC Name |
2-[[6-amino-2-[[2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGCRSMLXFHGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

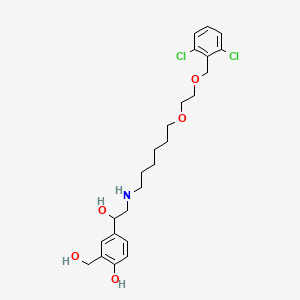

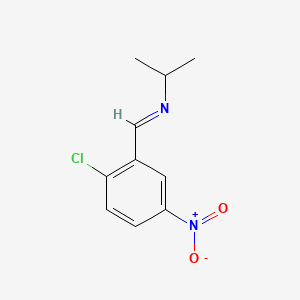
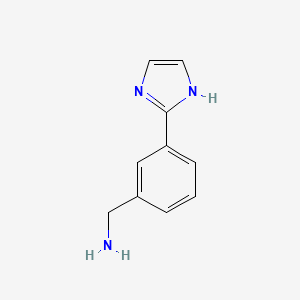
![2-Bromo-6,7-difluorobenzo[d]thiazole](/img/structure/B12815653.png)
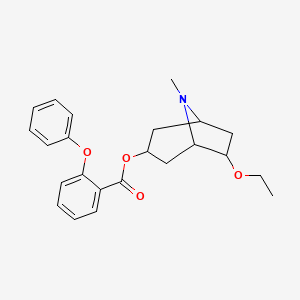
![3-Amino-6-(3-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12815673.png)
